molecular formula C10H15FN4 B8315728 2-Fluoro-6-(4-methyl-piperazin-1-yl)-pyridin-3-ylamine

2-Fluoro-6-(4-methyl-piperazin-1-yl)-pyridin-3-ylamine

Cat. No.: B8315728
M. Wt: 210.25 g/mol
InChI Key: HNPFWTICOKYMBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-(4-methyl-piperazin-1-yl)-pyridin-3-ylamine is a useful research compound. Its molecular formula is C10H15FN4 and its molecular weight is 210.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H15FN4

Molecular Weight

210.25 g/mol

IUPAC Name

2-fluoro-6-(4-methylpiperazin-1-yl)pyridin-3-amine

InChI

InChI=1S/C10H15FN4/c1-14-4-6-15(7-5-14)9-3-2-8(12)10(11)13-9/h2-3H,4-7,12H2,1H3

InChI Key

HNPFWTICOKYMBG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-(6-fluoro-5-nitropyridin-2-yl)-4-methylpiperazine.trifluoroacetic acid salt (0.38 g, 1.1 mmol) in ethanol (30 mL) is added triethylamine dropwise with agitation until all of the solid had dissolved. The mixture is then degassed with dry ice and treated with an aqueous slurry of Raney nickel (approx 1.5 mL). After shaking under 50 psi of hydrogen, the reaction mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure to give 2-fluoro-6-(4-methyl-piperazin-1-yl)-pyridin-3-ylamine (contaminated with triethylammonium trifluoroacetate) as a red wine colored solid.
Name
1-(6-fluoro-5-nitropyridin-2-yl)-4-methylpiperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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